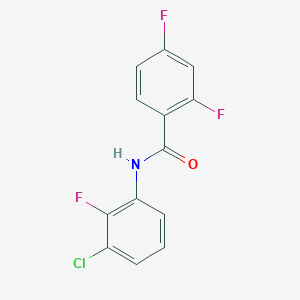
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid is a boronic acid derivative that has been widely used in various scientific research studies. This compound is a versatile reagent that has been used in various organic synthesis reactions, and it has also been shown to exhibit interesting biological properties.
Applications De Recherche Scientifique
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid has been used in various scientific research studies due to its unique properties. One of the most common applications of this compound is in organic synthesis reactions. It has been used as a reagent in various reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction.
In addition to its use in organic synthesis, this compound has also been shown to exhibit interesting biological properties. It has been used in various studies to investigate its potential as an anti-cancer agent, and it has also been shown to exhibit anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid is not well understood. However, it is believed to exert its biological effects through the inhibition of various enzymes such as proteasomes and kinases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid is its versatility. It can be used in various organic synthesis reactions, and it has also been shown to exhibit interesting biological properties. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research studies.
Orientations Futures
There are many future directions for the research of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid. One potential direction is to investigate its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells, and further research may lead to the development of novel cancer therapies. Another potential direction is to investigate its potential as an anti-inflammatory agent. It has been shown to exhibit anti-inflammatory properties, and further research may lead to the development of novel anti-inflammatory drugs.
Conclusion:
In conclusion, this compound is a versatile reagent that has been used in various organic synthesis reactions and has also been shown to exhibit interesting biological properties. Its mechanism of action is not well understood, but it is believed to exert its biological effects through the inhibition of various enzymes. Further research is needed to fully understand the potential of this compound as an anti-cancer and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid can be achieved through various methods. One of the most common methods involves the reaction of 2,4-pentanedione with boronic acid in the presence of a palladium catalyst. This reaction leads to the formation of the desired product, which can be purified through various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
(6-methyl-1,3-benzodioxol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3,10-11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWLSJRSUCZPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)OCO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)sulfanyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638204.png)
![2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7638209.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7638218.png)
![N-[6-(1H-benzimidazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B7638221.png)

![3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B7638226.png)

![1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7638239.png)
![(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl (2S)-2-(4-chlorophenoxy)propanoate](/img/structure/B7638243.png)
![4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one](/img/structure/B7638250.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)